MFCD18314819

Description

MFCD18314819 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and materials science research. Such compounds are typically characterized by their molecular formulas, physicochemical properties (e.g., solubility, logP), bioactivity profiles (e.g., GI absorption, BBB permeability), and synthetic pathways .

Propriétés

IUPAC Name |

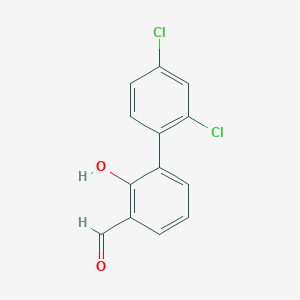

3-(2,4-dichlorophenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-9-4-5-10(12(15)6-9)11-3-1-2-8(7-16)13(11)17/h1-7,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBQBVVCNKEGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685280 | |

| Record name | 2',4'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261919-27-0 | |

| Record name | 2',4'-Dichloro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18314819 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic routes typically include:

Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

Reaction Steps: The reactants undergo a series of chemical reactions, such as condensation, cyclization, or addition reactions, under specific conditions like temperature, pressure, and pH.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to minimize human error and contamination.

Continuous Reaction Systems: Continuous flow reactors are often used to maintain optimal reaction conditions and improve yield.

Automated Purification: Advanced purification systems, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

MFCD18314819 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert this compound into reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Transition metal catalysts like palladium or platinum.

Solvents: Organic solvents such as dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Applications De Recherche Scientifique

MFCD18314819 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: this compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of MFCD18314819 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Table 1: Molecular and Physicochemical Comparison

Key Observations :

Table 2: Bioactivity and Toxicity Comparison

| Parameter | CAS 1046861-20-4 | CAS 918538-05-3 | CAS 54198-89-9 |

|---|---|---|---|

| BBB Permeability | Yes | No | No |

| P-gp Substrate | No | Yes | No |

| CYP Inhibition | No | Moderate | No |

| PAINS Alerts | 0 | 1 | 0 |

Key Observations :

Key Observations :

- Catalyst Efficiency : A-FGO in CAS 1761-61-1 achieves a 98% yield, highlighting its utility in green chemistry.

- Solvent Systems : THF is predominant, but CAS 1046861-20-4 employs a THF/water mix, enhancing reaction homogeneity.

Research Findings and Implications

Structural Impact on Bioactivity : Chlorine and bromine substituents (e.g., in CAS 1761-61-1 ) enhance electrophilicity but may increase toxicity.

LogP vs. Solubility Trade-off : Higher LogP correlates with lower aqueous solubility, necessitating formulation optimization for drug delivery .

Synthetic Scalability : High-yield routes (e.g., 98% in CAS 1761-61-1 ) are critical for cost-effective industrial production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.